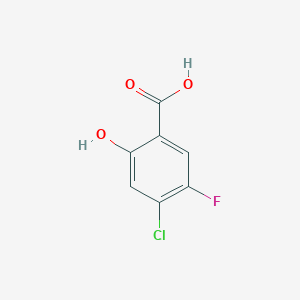

4-Chloro-5-fluoro-2-hydroxybenzoic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

4-chloro-5-fluoro-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClFO3/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2,10H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCTLJDMMIGGQSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1F)Cl)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClFO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways

Established Synthetic Routes to 4-Chloro-5-fluoro-2-hydroxybenzoic Acid

The synthesis of the target compound, 4-Chloro-5-fluoro-2-hydroxybenzoic acid, typically involves a multi-step approach, leveraging the directing effects of existing substituents on the aromatic ring to introduce new functionalities in a controlled manner.

Multi-Step Synthesis Approaches

A common and effective route to 4-Chloro-5-fluoro-2-hydroxybenzoic acid begins with a commercially available or readily synthesized precursor, 4-fluoro-2-hydroxybenzoic acid (also known as 4-fluorosalicylic acid). This precursor itself can be synthesized in high yield from 2,4-difluorobenzoic acid. The subsequent chlorination of 4-fluoro-2-hydroxybenzoic acid at the 5-position is then carried out to yield the final product.

The synthesis of the precursor, 4-fluoro-2-hydroxybenzoic acid, can be achieved by the nucleophilic aromatic substitution of a fluorine atom in 2,4-difluorobenzoic acid with a hydroxide (B78521) group. chemicalbook.com This reaction is typically performed in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) with a strong base such as sodium hydroxide at elevated temperatures. chemicalbook.com The subsequent step involves the electrophilic chlorination of 4-fluoro-2-hydroxybenzoic acid.

Strategies for Halogenation and Hydroxylation of Benzoic Acid Precursors

The introduction of halogen and hydroxyl groups onto a benzoic acid ring is a pivotal aspect of synthesizing compounds like 4-Chloro-5-fluoro-2-hydroxybenzoic acid. Various reagents and reaction conditions can be employed to achieve the desired substitution pattern.

Halogenation: Electrophilic aromatic substitution is the most common method for introducing halogens onto the benzene (B151609) ring. For the chlorination of 4-fluoro-2-hydroxybenzoic acid, a key consideration is the directing effect of the existing substituents. The hydroxyl group is a strongly activating ortho-, para-director, while the carboxyl group is a meta-director and the fluorine atom is an ortho-, para-director with a deactivating inductive effect. In the case of 4-fluoro-2-hydroxybenzoic acid, the position ortho to the hydroxyl group and meta to the carboxyl group (C5) is activated, making it susceptible to electrophilic attack.

A general procedure for the chlorination of a similar compound, 4-fluoro-2-hydroxybenzoic acid to yield a chlorinated product involves the use of N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) for bromination in the presence of a strong acid catalyst like sulfuric acid in a suitable solvent such as acetonitrile. chemicalbook.com This method provides a regioselective route to the desired halogenated product. chemicalbook.comsci-hub.cat

Hydroxylation: The synthesis of the precursor 4-fluoro-2-hydroxybenzoic acid from 2,4-difluorobenzoic acid is a prime example of a hydroxylation strategy. chemicalbook.com This nucleophilic aromatic substitution reaction relies on the electron-withdrawing nature of the two fluorine atoms and the carboxyl group to facilitate the displacement of the fluorine at the 2-position by a hydroxide ion. Other methods for introducing hydroxyl groups onto aromatic rings include the oxidation of organoboron compounds, the hydrolysis of diazonium salts, and enzymatic hydroxylation. researchgate.net

Regioselective Synthesis Considerations

The regioselectivity of the synthesis is paramount in obtaining the desired isomer of a polysubstituted benzoic acid. The directing effects of the substituents on the aromatic ring play a crucial role in determining the position of incoming electrophiles or nucleophiles.

In the synthesis of 4-Chloro-5-fluoro-2-hydroxybenzoic acid from 4-fluoro-2-hydroxybenzoic acid, the hydroxyl group at C2 is a powerful ortho, para-directing group, strongly activating the C3 and C5 positions for electrophilic substitution. The fluorine atom at C4 is also an ortho, para-director, activating the C3 and C5 positions. The carboxyl group at C1 is a deactivating meta-director. The combined directing effects of the hydroxyl and fluoro groups overwhelmingly favor substitution at the C5 position, leading to the desired product upon chlorination.

For more complex substitution patterns, protecting groups and multi-step reaction sequences are often employed to achieve the desired regiochemistry. The synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, for example, involves a sequence of nitration, esterification, reduction, diazotization, and hydrolysis to carefully control the placement of each substituent. researchgate.net

Synthesis of Analogs and Structurally Related Compounds

The synthetic methodologies described for 4-Chloro-5-fluoro-2-hydroxybenzoic acid can be adapted to produce a wide range of analogs with varied halogenation patterns and different substituents. These analogs are valuable for structure-activity relationship (SAR) studies in drug discovery and for tuning the properties of materials.

Synthesis of Benzoic Acid Derivatives with Varied Halogenation Patterns

By selecting different starting materials and halogenating agents, a variety of di- and poly-halogenated hydroxybenzoic acids can be synthesized. For instance, the synthesis of 3,5-dichlorobenzoic acid can be achieved through the chlorination of benzonitrile (B105546) followed by hydrolysis. google.com The synthesis of 2,3-dichlorobenzoic acid has been reported via the diazotization and Sandmeyer cyanation of 2,3-dichloroaniline, followed by hydrolysis. guidechem.com The synthesis of 2,4-difluoro-3,5-dichlorobenzoic acid has also been accomplished from 2,4-difluoro-3-chlorobenzoic acid through a sequence of nitration, reduction, diazotization, and chlorination. researchgate.net

| Compound Name | Starting Material | Key Reaction Steps | Reference |

|---|---|---|---|

| 3,5-Dichlorobenzoic acid | Benzonitrile | Chlorination, Hydrolysis | google.com |

| 2,3-Dichlorobenzoic acid | 2,3-Dichloroaniline | Diazotization, Sandmeyer cyanation, Hydrolysis | guidechem.com |

| 2,4-Difluoro-3,5-dichlorobenzoic acid | 2,4-Difluoro-3-chlorobenzoic acid | Nitration, Reduction, Diazotization, Chlorination | researchgate.net |

| 2-Chloro-4-fluoro-5-nitrobenzoic acid | 2-Chloro-4-fluorotoluene | Photochlorination, Nitration, Hydrolysis-oxidation | google.com |

Synthesis of Hydroxybenzoic Acid Derivatives with Modified Substituents

Beyond halogenation, other functional groups such as nitro and alkyl groups can be introduced onto the hydroxybenzoic acid scaffold. For example, 3-hydroxy-4-nitrobenzoic acid can be prepared by the nitration of m-hydroxybenzoic acid. prepchem.com The synthesis of 3-hydroxy-2-methylbenzoic acid can be achieved from 3-chloro-2-methylphenol (B1584042) through a multi-step process involving benzylation, Grignard reaction, carboxylation, and debenzylation. google.com Furthermore, microbial synthesis and metabolic engineering offer alternative, environmentally friendly routes to various hydroxybenzoic acid derivatives. nih.gov For instance, Escherichia coli has been engineered to produce 4-hydroxybenzoic acid and 3,4-dihydroxybenzoic acid from chorismate. nih.gov

| Compound Name | Starting Material | Key Reaction Steps | Reference |

|---|---|---|---|

| 3-Hydroxy-4-nitrobenzoic acid | m-Hydroxybenzoic acid | Nitration | prepchem.com |

| 3-Hydroxy-2-methylbenzoic acid | 3-Chloro-2-methylphenol | Benzylation, Grignard reaction, Carboxylation, Debenzylation | google.com |

| 4-Hydroxybenzoic acid | Chorismate (in E. coli) | Metabolic engineering (overexpression of ubiC) | nih.gov |

| 3,4-Dihydroxybenzoic acid | Chorismate (in E. coli) | Metabolic engineering (co-expression of ubiC and pobA) | nih.gov |

| 2-Fluoro-3-nitrobenzoic acid | o-Methylphenol | Nitration, Chlorination, Fluorination, Oxidation | wipo.int |

Derivatization for Advanced Chemical Probes and Intermediates

4-Chloro-5-fluoro-2-hydroxybenzoic acid serves as a versatile scaffold for the synthesis of a variety of derivatives, which are crucial as advanced chemical probes and intermediates in the pharmaceutical and agrochemical industries. The strategic placement of chloro, fluoro, and hydroxyl groups on the benzoic acid ring allows for targeted modifications to produce compounds with specific biological activities and chemical properties.

The derivatization of 4-Chloro-5-fluoro-2-hydroxybenzoic acid commonly involves reactions at the carboxylic acid and hydroxyl functional groups. Esterification and amidation are primary methods for modifying the carboxylic acid moiety. For instance, reaction with various alcohols or amines can yield a library of ester and amide derivatives. These reactions are often facilitated by coupling agents or carried out under conditions that promote the formation of the corresponding acyl chlorides, which are then reacted with the desired nucleophile.

Furthermore, the hydroxyl group can be alkylated or acylated to introduce additional diversity. These modifications can significantly alter the molecule's lipophilicity, steric profile, and hydrogen bonding capabilities, which are critical for its interaction with biological targets. While specific examples of derivatization of 4-Chloro-5-fluoro-2-hydroxybenzoic acid into named chemical probes are not extensively detailed in publicly available literature, the functional group handles present make it an ideal candidate for such applications. For example, the core structure can be appended with reporter groups like fluorophores or biotin (B1667282) for use in biochemical assays.

As an intermediate, this compound is particularly valuable. For instance, in the synthesis of complex molecules, the chloro and fluoro substituents can direct further aromatic substitutions or participate in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to build more elaborate molecular architectures. The synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, a key intermediate for certain antimicrobial drugs, highlights the importance of related substituted benzoic acids in medicinal chemistry. researchgate.net

Advanced Synthetic Strategies and Process Optimization

The synthesis of 4-Chloro-5-fluoro-2-hydroxybenzoic acid and its derivatives is continually being refined through the adoption of advanced synthetic strategies and process optimization techniques. These efforts are aimed at improving efficiency, reducing environmental impact, and enhancing product yields and purity.

Exploration of Green Chemistry Protocols in Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including substituted benzoic acids. While specific green chemistry protocols for 4-Chloro-5-fluoro-2-hydroxybenzoic acid are not widely documented, general strategies applicable to its synthesis are being explored. These include the use of safer solvents, the development of catalytic reactions to replace stoichiometric reagents, and the implementation of energy-efficient processes.

One area of exploration is the use of biocatalysis. Microbial synthesis of hydroxybenzoic acids from renewable feedstocks is an emerging green alternative to traditional chemical methods. nih.gov Engineered microorganisms can be designed to produce specific substituted benzoic acids, potentially reducing the reliance on petroleum-based starting materials and harsh reaction conditions. researchgate.netjmb.or.kr Additionally, the use of supercritical fluids, such as supercritical carbon dioxide (scCO2), as a reaction medium or for extraction and purification is another promising green approach. nih.govmdpi.comacs.org Supercritical fluids can offer advantages in terms of reduced solvent waste and easier product isolation.

Utilization of Catalytic Systems and Phase Transfer Catalysis

Catalytic methods play a crucial role in the efficient synthesis of halogenated benzoic acids. For the introduction of halogen atoms, palladium-catalyzed C-H halogenation has emerged as a powerful tool, offering high selectivity and functional group tolerance. acs.orgacs.org While direct application to 4-Chloro-5-fluoro-2-hydroxybenzoic acid synthesis might require specific ligand development, the general methodology holds promise for more efficient and direct routes to such compounds. The use of Lewis acids in Friedel-Crafts type reactions for the synthesis of precursors is also a common catalytic strategy.

Phase transfer catalysis (PTC) is a valuable technique for reactions involving immiscible phases, which is often the case in the synthesis of substituted benzoic acids. PTC can facilitate the transfer of reactants between aqueous and organic phases, leading to increased reaction rates and yields. For instance, the oxidation of substituted toluenes to benzoic acids can be efficiently carried out using phase transfer catalysts. google.com This methodology could be adapted for the synthesis of precursors to 4-Chloro-5-fluoro-2-hydroxybenzoic acid.

Optimization of Reaction Conditions and Yield Enhancement

A relevant example is the synthesis of the related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, where the optimization of diazotization and hydrolysis reaction conditions was shown to significantly improve the yield. researchgate.net Similar optimization studies would be essential for the synthesis of 4-Chloro-5-fluoro-2-hydroxybenzoic acid.

Modern techniques such as flow chemistry and microwave-assisted synthesis are also being employed to enhance reaction efficiency and control. Flow chemistry offers advantages in terms of precise control over reaction parameters, improved heat and mass transfer, and enhanced safety for handling hazardous reagents. acs.orguc.ptgoogle.comnih.gov Microwave-assisted synthesis can significantly reduce reaction times and, in some cases, improve yields by providing rapid and uniform heating. nih.govnih.govdpkmr.edu.inmdpi.com

Below is a table summarizing various synthetic parameters that can be optimized for the synthesis of substituted benzoic acids, which would be applicable to 4-Chloro-5-fluoro-2-hydroxybenzoic acid.

| Parameter | Conventional Method | Advanced Method | Potential Advantage of Advanced Method |

| Heating | Oil bath | Microwave irradiation | Rapid and uniform heating, shorter reaction times |

| Reaction Setup | Batch reactor | Continuous flow reactor | Precise control, better heat/mass transfer, safer |

| Catalysis | Stoichiometric reagents | Catalytic systems (e.g., Pd-catalysis) | Higher efficiency, less waste |

| Solvent | Traditional organic solvents | Green solvents (e.g., water, scCO2) | Reduced environmental impact |

| Biocatalysis | Not applicable | Whole-cell or enzymatic synthesis | Use of renewable feedstocks, milder conditions |

By systematically exploring these advanced synthetic strategies and optimizing reaction conditions, the production of 4-Chloro-5-fluoro-2-hydroxybenzoic acid can be made more efficient, sustainable, and cost-effective, paving the way for its broader application in various fields of chemical science.

Chemical Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Substitution Reactions

In contrast, nucleophilic aromatic substitution is favored by the presence of electron-withdrawing groups that can stabilize the intermediate negative charge (Meisenheimer complex). The chloro, fluoro, and carboxyl groups on the ring make the molecule a potential substrate for such reactions, particularly at the positions ortho and para to these electron-withdrawing substituents.

Halogen Atom Reactivity and Exchange Mechanisms

The reactivity of the chlorine and fluorine atoms on the aromatic ring is a key aspect of the chemical behavior of 4-Chloro-5-fluoro-2-hydroxybenzoic acid. Halogen exchange reactions, a type of nucleophilic aromatic substitution, are plausible under specific conditions. Generally, in nucleophilic aromatic substitution, the rate of reaction is often dependent on the electronegativity of the halogen, with fluorine being the most activating due to its strong electron-withdrawing inductive effect which stabilizes the carbanionic intermediate. However, the carbon-fluorine bond is also the strongest, making it a poorer leaving group compared to chlorine. The outcome of a potential halogen exchange would therefore depend on the reaction conditions and the nature of the incoming nucleophile.

The presence of the activating hydroxyl group and the deactivating carboxyl group further complicates the reactivity profile. The electron-donating nature of the hydroxyl group can increase the electron density at the ortho and para positions, potentially hindering nucleophilic attack at those sites. Conversely, the electron-withdrawing carboxyl group enhances the electrophilicity of the ring, favoring nucleophilic substitution.

Hydroxyl Group Functionalization and Reaction Pathways

The phenolic hydroxyl group in 4-Chloro-5-fluoro-2-hydroxybenzoic acid is a versatile site for chemical modification. Its acidic proton can be readily removed by a base to form a phenoxide, which is a potent nucleophile. This allows for a variety of functionalization reactions, including ether and ester formation. For instance, reaction with alkyl halides or other electrophiles can lead to the corresponding ethers.

The hydroxyl group also strongly influences the reactivity of the aromatic ring in electrophilic substitution reactions. As a powerful activating group, it directs incoming electrophiles to the ortho and para positions. Given that the para position to the hydroxyl group is occupied by a chlorine atom, and one ortho position is blocked by the carboxylic acid group, electrophilic attack would be directed to the remaining ortho position (C3).

Carboxylic Acid Group Transformations

The carboxylic acid group is a primary site of reactivity in 4-Chloro-5-fluoro-2-hydroxybenzoic acid, readily undergoing reactions typical of this functional group.

Esterification and Amidation Reactions

The carboxylic acid moiety can be converted to esters and amides through various synthetic methodologies. Esterification can be achieved through Fischer esterification, reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylic acid can be activated, for example, by conversion to an acyl chloride or by using coupling agents, to facilitate reaction with alcohols.

Amidation reactions follow a similar logic. The carboxylic acid can be coupled with primary or secondary amines to form the corresponding amides. This transformation is often facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or by converting the carboxylic acid to a more reactive derivative like an acyl chloride. For example, amides of 4-Chloro-5-fluoro-2-hydroxybenzoic acid have been synthesized by reacting it with substituted anilines in the presence of phosphorus trichloride (B1173362) (PCl3). cdnsciencepub.com This method involves the in-situ formation of a more reactive acylating species. Furthermore, prodrugs of related compounds have been synthesized through the formation of ester and amino acid conjugates. cdnsciencepub.com

| Reactant | Reagent | Product Type | Reference |

| 4-Chloro-5-fluoro-2-hydroxybenzoic acid | Substituted anilines, PCl3 | Amide | cdnsciencepub.com |

| Related Hydroxybenzoic Acid | Anhydrides | Ester (Prodrug) | cdnsciencepub.com |

| Related Hydroxybenzoic Acid | Protected amino acids | Ester (Prodrug) | cdnsciencepub.com |

Decarboxylation Pathways

Substituted salicylic (B10762653) acids are known to undergo decarboxylation, typically at elevated temperatures. The mechanism of this reaction can be influenced by the solvent and the nature of the substituents on the aromatic ring. For salicylic acids, the reaction is thought to proceed through a bimolecular mechanism involving a proton transfer. Electron-donating groups at the ortho and para positions to the carboxyl group generally increase the rate of decarboxylation by increasing the electron density on the carbon atom bonded to the carboxyl group, which facilitates proton attack.

Intramolecular and Intermolecular Interactions Driving Reactivity

The reactivity of 4-Chloro-5-fluoro-2-hydroxybenzoic acid is significantly influenced by non-covalent interactions, both within the molecule (intramolecular) and between molecules (intermolecular).

A prominent intramolecular interaction is the hydrogen bond between the hydrogen of the hydroxyl group and the carbonyl oxygen of the adjacent carboxylic acid group. This interaction forms a stable six-membered ring, which can affect the acidity of both the phenolic proton and the carboxylic acid proton. This intramolecular hydrogen bond can also influence the conformational preferences of the molecule and the reactivity of the involved functional groups. For instance, by drawing the hydroxyl proton closer to the carbonyl oxygen, it can modulate the nucleophilicity of the phenolic oxygen.

Role of Hydrogen Bonding in Chemical Transformations

Hydrogen bonding plays a pivotal role in the chemical transformations of 4-Chloro-5-fluoro-2-hydroxybenzoic acid, influencing both its physical properties and its reactivity. The presence of both a hydroxyl group and a carboxylic acid group allows for the formation of both intramolecular and intermolecular hydrogen bonds.

In the solid state and in nonpolar solvents, substituted 2-hydroxybenzoic acids often exist as centrosymmetric dimers, formed through strong intermolecular hydrogen bonds between the carboxylic acid groups of two molecules. This dimerization can significantly affect the apparent acidity and the kinetics of reactions involving the carboxylic acid.

Intramolecular hydrogen bonding between the hydroxyl group at C2 and the carbonyl oxygen of the carboxylic acid group is also a critical feature. This internal hydrogen bond forms a stable six-membered ring, which can influence the conformation of the molecule and the acidity of both the carboxylic acid and the phenolic hydroxyl group. The strength of this intramolecular hydrogen bond can be affected by the electronic effects of the chloro and fluoro substituents on the aromatic ring. While a quantitative analysis for this specific molecule is not available, studies on related compounds suggest that electron-withdrawing groups can modulate the strength of such interactions.

Table 1: Potential Hydrogen Bonding Interactions in 4-Chloro-5-fluoro-2-hydroxybenzoic acid

| Type of Hydrogen Bond | Donor | Acceptor | Potential Influence |

| Intramolecular | Hydroxyl (-OH) | Carbonyl Oxygen (C=O) | Affects acidity, conformation, and reactivity of the carboxylic acid and hydroxyl groups. |

| Intermolecular (Dimer) | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) | Influences physical properties like melting point and solubility; can affect reaction kinetics in solution. |

| Intermolecular (Solvent) | -OH or -COOH | Polar Solvent Molecules | Dictates solubility in protic solvents and can influence reaction mechanisms. |

Influence of Substituents on Reaction Kinetics and Selectivity

The chloro and fluoro substituents at the C4 and C5 positions, respectively, exert a significant influence on the reaction kinetics and selectivity of 4-Chloro-5-fluoro-2-hydroxybenzoic acid through their inductive and resonance effects.

Both chlorine and fluorine are highly electronegative atoms, and they exhibit a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the aromatic ring towards electrophilic aromatic substitution reactions and increases the acidity of the carboxylic acid and the phenolic hydroxyl group compared to unsubstituted 2-hydroxybenzoic acid. The magnitude of the inductive effect is generally greater for fluorine than for chlorine.

The net electronic effect of these substituents will determine the rates of reactions such as esterification of the carboxylic acid, etherification of the hydroxyl group, or any potential electrophilic substitution on the aromatic ring. For instance, the increased acidity of the carboxylic acid due to the electron-withdrawing substituents would be expected to influence the equilibrium of esterification reactions.

The positions of the substituents also play a crucial role in directing the regioselectivity of any further substitution reactions on the aromatic ring. The combined directing effects of the hydroxyl, carboxylic acid, chloro, and fluoro groups would need to be considered to predict the outcome of such reactions.

Table 2: Predicted Influence of Substituents on the Reactivity of 4-Chloro-5-fluoro-2-hydroxybenzoic acid

| Substituent | Position | Inductive Effect | Resonance Effect | Predicted Net Effect on Aromatic Ring | Influence on Reaction Kinetics |

| -OH | C2 | -I (weak) | +R (strong) | Activating (ortho, para directing) | Can accelerate electrophilic substitution. |

| -COOH | C1 | -I (moderate) | -R (moderate) | Deactivating (meta directing) | Slows down electrophilic substitution. |

| -Cl | C4 | -I (strong) | +R (weak) | Deactivating (ortho, para directing) | Slows down electrophilic substitution. |

| -F | C5 | -I (strong) | +R (weak) | Deactivating (ortho, para directing) | Slows down electrophilic substitution. |

Advanced Spectroscopic Characterization

Mass Spectrometry (MS) for Molecular and Fragment Ion Analysis

Tandem Mass Spectrometry for Fragmentation Pathway Elucidation

Without access to the primary spectral data, any attempt to generate content for these sections would be speculative and would not meet the required standards of scientific accuracy. Further investigation into proprietary databases or direct experimental analysis would be necessary to obtain the information needed to characterize 4-Chloro-5-fluoro-2-hydroxybenzoic acid spectroscopically.

Application of Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used to separate, identify, and quantify volatile and semi-volatile compounds. In the analysis of a compound like 4-Chloro-5-fluoro-2-hydroxybenzoic acid, GC-MS would typically be used to assess purity, identify potential impurities from synthesis, and elucidate its fragmentation pattern upon electron ionization, which aids in structural confirmation. This often requires derivatization of the carboxylic acid and hydroxyl groups to increase volatility.

However, a comprehensive search of scientific literature did not yield any specific GC-MS studies or reported mass spectra for 4-Chloro-5-fluoro-2-hydroxybenzoic acid.

Vibrational Spectroscopy for Molecular Structure and Dynamics

Vibrational spectroscopy, including FT-IR and Raman techniques, provides insight into the functional groups and molecular structure of a compound by probing its vibrational modes.

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, resulting in a spectrum that reveals its characteristic functional groups. For 4-Chloro-5-fluoro-2-hydroxybenzoic acid, an FT-IR spectrum would be expected to show distinctive absorption bands corresponding to:

O-H stretching of the hydroxyl and carboxylic acid groups.

C=O stretching of the carboxylic acid group.

C-O stretching.

Aromatic C=C ring stretches.

C-Cl and C-F stretching vibrations.

Despite the utility of this technique, specific experimental FT-IR spectral data, including peak positions and assignments for 4-Chloro-5-fluoro-2-hydroxybenzoic acid, are not available in the reviewed literature.

Raman spectroscopy is a complementary vibrational spectroscopy technique that detects inelastic scattering of monochromatic light. It is particularly useful for observing non-polar bonds and symmetric vibrations. A Raman spectrum of 4-Chloro-5-fluoro-2-hydroxybenzoic acid would provide information on the vibrations of the aromatic ring and carbon-halogen bonds.

No published experimental Raman spectra or associated data for 4-Chloro-5-fluoro-2-hydroxybenzoic acid could be located.

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction techniques are essential for determining the atomic and molecular structure of a crystalline solid.

Single Crystal X-ray Crystallography provides precise information on bond lengths, bond angles, and the three-dimensional arrangement of atoms within a crystal lattice. This analysis would definitively confirm the molecular structure of 4-Chloro-5-fluoro-2-hydroxybenzoic acid and reveal details about intermolecular interactions, such as hydrogen bonding, in the solid state.

A search of crystallographic databases and scientific literature found no reported single-crystal structures for this compound. Therefore, crystallographic parameters such as unit cell dimensions, space group, and atomic coordinates are not available.

X-ray Powder Diffraction (XRPD) is used to analyze the crystalline form of a bulk sample, identify different polymorphs, and assess sample purity. The resulting diffractogram is a unique fingerprint for a specific crystalline solid.

No experimental XRPD patterns for 4-Chloro-5-fluoro-2-hydroxybenzoic acid have been published, preventing an analysis of its solid-state form and crystallinity.

Computational Chemistry and Theoretical Modelling

Quantum Chemical Calculations for Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, providing a foundation for predicting its geometry, stability, and reactivity.

Density Functional Theory (DFT) and Ab Initio Approaches for Geometry Optimization

Density Functional Theory (DFT) and ab initio methods are the cornerstones of modern computational chemistry for determining the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. researchgate.net DFT methods, such as those using the B3LYP functional, calculate the electronic energy and structure based on the electron density, offering a balance between computational cost and accuracy. researchgate.netmdpi.com Ab initio methods, while often more computationally intensive, derive their results from first principles without relying on empirical data.

For substituted benzoic acids, these calculations are crucial for understanding how different functional groups influence the molecule's shape. nih.gov The process involves finding the minimum energy conformation on the potential energy surface. Studies on a wide range of substituted benzoic acids have successfully used methods like B3LYP with basis sets such as 6-311+G* to predict their structures and acidities with results that align well with experimental data. researchgate.netnih.gov These computational approaches can precisely model bond lengths, bond angles, and dihedral angles, revealing the subtle steric and electronic effects of substituents like chlorine and fluorine on the benzoic acid framework. mdpi.com

Conformational Analysis and Potential Energy Surfaces

Substituted benzoic acids can exist in different spatial arrangements, or conformations, due to the rotation around single bonds, primarily the C-C bond connecting the carboxylic group to the benzene (B151609) ring and the C-O bond within the carboxylic group. mdpi.com Conformational analysis involves mapping the potential energy surface of the molecule to identify stable conformers (energy minima) and the transition states that separate them. mdpi.com

For instance, studies on ortho-substituted fluoro- and chloro-benzoic acids show the existence of multiple low-energy conformers. mdpi.com These typically include cis conformers, where the carboxylic proton is oriented towards the ortho-substituent, and higher-energy trans conformers. mdpi.com The relative stability of these conformers is dictated by a delicate balance of steric hindrance and intramolecular interactions, such as hydrogen bonding. In the case of 2-fluoro-4-hydroxybenzoic acid, computational analysis identified eight different conformers based on the orientation of its hydroxyl and carboxylic groups. mdpi.com The most stable conformers were found to have a trans-COOH configuration, stabilized by a weak intramolecular hydrogen bond. mdpi.com

Table 1: Illustrative Conformational Data for 2-fluoro-4-hydroxybenzoic acid This table, based on findings for a structurally related molecule, illustrates the type of data generated from conformational analysis. The relative energies determine the predicted population of each conformer at a given temperature.

| Conformer | Carboxylic Group Orientation | Hydroxyl Group Orientation | Relative Energy (kJ mol⁻¹) | Key Stabilizing Interaction |

| A1 | trans-COOH | anti-F | 0.00 | Intramolecular H-bond (COOH) |

| B1 | trans-COOH | syn-F | 0.8 | Intramolecular H-bond (COOH) |

| A2 | trans-COOH | anti-F | ~3.0 | Intramolecular H-bond (COOH) |

| D1 | cis-COOH | anti-F | Higher Energy | Intramolecular H-bond (COOH to F) |

Data adapted from studies on 2-fluoro-4-hydroxybenzoic acid for illustrative purposes. mdpi.com

Investigation of Intramolecular Hydrogen Bonding Effects

Intramolecular hydrogen bonding is a critical factor in determining the preferred conformation and properties of molecules like 4-Chloro-5-fluoro-2-hydroxybenzoic acid. The presence of a hydroxyl group ortho to the carboxylic acid group allows for the formation of a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen of the carboxylic acid. ju.edu.jonih.gov This interaction creates a stable six-membered ring structure. quora.com

Computational methods can quantify the strength of this hydrogen bond. nih.gov For example, in 2-hydroxybenzoic acid (salicylic acid), this internal hydrogen bond is so significant that it locks the molecule into a single, planar conformation. ju.edu.jo Theoretical calculations have estimated the energy of this bond to be between 17 and 20 kJ·mol⁻¹. nih.gov The presence of halogen substituents, like fluorine and chlorine, can modulate the strength of this hydrogen bond through their inductive effects, which can be precisely modeled using quantum chemical calculations. nih.gov These calculations help rationalize experimental observations, such as differences in acidity and boiling points between isomers where such bonding is or isn't possible. chemistryguru.com.sgyoutube.comlibretexts.org

Molecular Dynamics and Simulation Studies

While quantum mechanics is ideal for studying static molecular properties, molecular dynamics (MD) simulations are used to explore the behavior of molecules over time. MD simulations model the movements of atoms and molecules, providing insights into dynamic processes like conformational changes and intermolecular interactions in solution or condensed phases.

Conformational Switching Mechanisms

Molecules are not static; they can switch between different stable conformations. Computational and experimental studies on related molecules, such as 2-fluoro-4-hydroxybenzoic acid, have provided profound insights into these dynamic processes. mdpi.comresearchgate.net In these studies, molecules isolated in an inert matrix can be induced to switch from a more stable conformer to a less stable one by selectively exciting specific vibrational modes with near-infrared (NIR) laser irradiation. mdpi.com

For example, the stable trans-COOH conformer of 2-fluoro-4-hydroxybenzoic acid (A1) could be converted to a higher-energy cis-COOH form (D1). mdpi.com This higher-energy conformer can then spontaneously revert to the more stable form through a process called quantum tunneling. researchgate.net Theoretical models are essential for calculating the energy barriers for these transitions and the rates of tunneling. mdpi.com These studies demonstrate "local" switching (exciting the carboxylic OH group directly) and "remote" switching (exciting a distant OH group, which transfers energy through the molecule to induce the conformational change), with computational analysis showing that the local excitation is only slightly more efficient. mdpi.com

Intermolecular Interactions in Condensed Phases and Solutions

In a liquid or solid state, the behavior of 4-Chloro-5-fluoro-2-hydroxybenzoic acid would be governed by intermolecular interactions with neighboring molecules or solvent molecules. MD simulations can model these complex environments. For benzoic acid derivatives, the primary intermolecular interactions are hydrogen bonds, which often lead to the formation of dimers in the solid state and in nonpolar solvents. researchgate.net

Computational techniques such as Hirshfeld surface analysis can be used to visualize and quantify the different types of intermolecular contacts within a crystal lattice. mdpi.com Furthermore, advanced methods like the CE-B3LYP energy decomposition model can break down the total interaction energy into physically meaningful components such as electrostatic, dispersion, and induction forces. mdpi.com These analyses are crucial for understanding the packing of molecules in a crystal and for correlating computational predictions with thermodynamic data. mdpi.com Such simulations provide a dynamic picture of how molecules recognize and bind to each other, which is fundamental to understanding their physical properties like solubility and melting point.

Prediction of Reactivity and Spectroscopic Parameters

Computational chemistry provides powerful tools for predicting the reactivity and spectroscopic properties of molecules like 4-Chloro-5-fluoro-2-hydroxybenzoic acid. Through methods such as Density Functional Theory (DFT), researchers can model molecular behavior and characteristics before a compound is synthesized or experimentally analyzed. These theoretical predictions are invaluable for understanding the intrinsic properties of the molecule, guiding experimental work, and interpreting spectroscopic data.

Calculation of Vibrational Frequencies and Intensities

The vibrational spectrum of a molecule is a unique fingerprint that arises from the various vibrational modes of its atoms. Theoretical calculations of vibrational frequencies and their corresponding intensities for 4-Chloro-5-fluoro-2-hydroxybenzoic acid can be performed using quantum chemical methods, most commonly DFT with a suitable basis set such as B3LYP/6-311++G(d,p). mdpi.com Such calculations, once scaled to account for anharmonicity and other systematic errors, can provide a predicted infrared (IR) and Raman spectrum that aids in the interpretation of experimental spectra. mdpi.com

A study on ortho-chloro and fluoro-substituted benzoic acids utilized the B3LYP/6-311++G(d,p) level of theory to perform a thorough conformational search and calculate vibrational wavenumbers. mdpi.com For a molecule like 4-Chloro-5-fluoro-2-hydroxybenzoic acid, the calculated vibrational spectrum would reveal characteristic bands for its functional groups. For instance, the O-H stretching vibration of the carboxylic acid and the phenolic hydroxyl group would appear at high wavenumbers, typically in the range of 3200-3700 cm⁻¹, with their exact positions influenced by intramolecular hydrogen bonding. acs.org The C=O stretching of the carboxylic acid group is expected to produce a strong absorption band in the region of 1600-1800 cm⁻¹. acs.org

Aromatic C-C stretching vibrations are anticipated within the 1200-1600 cm⁻¹ range. acs.org The C-Cl and C-F stretching vibrations would be found at lower frequencies. These theoretical predictions are crucial for assigning the bands observed in experimental IR and Raman spectra to specific molecular motions.

Table 1: Predicted Vibrational Modes for 4-Chloro-5-fluoro-2-hydroxybenzoic Acid (Hypothetical Data based on Similar Compounds)

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Predicted Intensity |

| O-H Stretch (Carboxylic Acid) | 3500 - 3600 | Medium |

| O-H Stretch (Phenolic) | 3200 - 3400 | Broad, Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Weak |

| C=O Stretch (Carboxylic Acid) | 1700 - 1750 | Strong |

| C-C Stretch (Aromatic Ring) | 1400 - 1600 | Medium to Strong |

| C-O Stretch (Carboxylic Acid) | 1200 - 1300 | Medium |

| C-F Stretch | 1100 - 1200 | Strong |

| C-Cl Stretch | 600 - 800 | Medium |

Note: This table is illustrative and based on general frequency ranges for the specified functional groups. Actual calculated values would be more precise.

Electronic Properties and Optical Response Predictions

The electronic properties of 4-Chloro-5-fluoro-2-hydroxybenzoic acid, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can also be calculated using DFT. The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity. researchgate.net

For substituted benzoic acids, the electronic properties are significantly influenced by the nature and position of the substituents on the aromatic ring. The electron-withdrawing nature of the chlorine and fluorine atoms, combined with the electron-donating effect of the hydroxyl group, will modulate the electron density distribution across the molecule. This, in turn, affects the HOMO and LUMO energy levels.

The optical response of the molecule, including its UV-Visible absorption spectrum, can be predicted using Time-Dependent DFT (TD-DFT) calculations. scispace.com These calculations can identify the electronic transitions responsible for the absorption of light and predict the wavelengths at which maximum absorption occurs (λmax). For phenolic compounds, these transitions often involve π → π* excitations within the aromatic ring.

Table 2: Predicted Electronic Properties of 4-Chloro-5-fluoro-2-hydroxybenzoic Acid (Hypothetical Data based on Similar Compounds)

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Relates to the ability to donate an electron |

| LUMO Energy | -1.8 eV | Relates to the ability to accept an electron |

| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.5 D | Measure of the molecule's overall polarity |

| Polarizability | 15 x 10⁻²⁴ cm³ | Measure of the distortion of electron cloud in an electric field |

Note: These values are hypothetical and serve as examples of the types of data obtained from computational studies.

Quantitative Structure-Activity Relationship (QSAR) Modelling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or a particular property. nih.gov These models are instrumental in medicinal chemistry and toxicology for predicting the activity of new compounds and for understanding the molecular features that are important for a specific biological effect. nih.gov

Derivation of QSAR Models for Halogenated Benzoic Acids

The development of a QSAR model for a class of compounds like halogenated benzoic acids involves several key steps. First, a dataset of compounds with known biological activities is compiled. For each compound in the dataset, a set of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. drugdesign.org

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to establish a mathematical relationship between the molecular descriptors (independent variables) and the biological activity (dependent variable). nih.gov The goal is to develop a model that is not only statistically robust but also has good predictive power for new compounds that were not used in the model development.

For halogenated benzoic acids, important descriptors often include:

Lipophilicity: Commonly represented by logP (the logarithm of the octanol-water partition coefficient), which is crucial for membrane permeability and transport to the site of action. drugdesign.org

Electronic Properties: Descriptors such as Hammett constants (σ), HOMO/LUMO energies, and atomic charges provide information about the electron distribution and reactivity of the molecule. nih.gov

Steric Parameters: Molar refractivity (MR) and Taft steric parameters (Es) can account for the size and shape of the molecule and its substituents. drugdesign.org

A hypothetical QSAR model for a biological activity of halogenated benzoic acids might take the form:

Biological Activity = c₀ + c₁ * logP + c₂ * σ + c₃ * MR

where c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

Correlation of Structural Descriptors with Predicted Activities

Once a QSAR model is established, it can be used to understand how different structural features influence the activity of halogenated benzoic acids. For instance, a positive coefficient for logP would suggest that increasing the lipophilicity of the molecule enhances its biological activity, which might be related to improved cell membrane penetration. nih.gov

In the context of 4-Chloro-5-fluoro-2-hydroxybenzoic acid, the presence of two halogen atoms (chlorine and fluorine) would significantly impact its lipophilicity and electronic properties compared to unsubstituted benzoic acid. The hydroxyl group, being a hydrogen bond donor and acceptor, can also play a crucial role in receptor binding.

A detailed analysis of the coefficients in a derived QSAR model can reveal the relative importance of these different properties. For example, if the model for a particular antibacterial activity shows a strong positive correlation with a descriptor related to hydrogen bond donating ability, it would suggest that the hydroxyl group is critical for the compound's interaction with its biological target. Conversely, a negative correlation with a steric descriptor might indicate that bulky substituents are detrimental to the activity.

By correlating these structural descriptors with the predicted activities, QSAR models provide a rational basis for the design of new, more potent analogues of 4-Chloro-5-fluoro-2-hydroxybenzoic acid. This predictive capability is a cornerstone of modern drug discovery and chemical research.

Biochemical Research Applications and Mechanistic Insights

Exploration of Enzymatic Interactions and Substrate Specificity

The interactions of 4-Chloro-5-fluoro-2-hydroxybenzoic acid with enzymes are a key area of investigation, with a particular focus on how its structure influences binding and catalytic processes.

Aryl acid activating enzymes, which play a crucial role in various metabolic pathways by preparing aryl acids for subsequent reactions, are potential targets for compounds like 4-Chloro-5-fluoro-2-hydroxybenzoic acid. Research in this area aims to understand how the electronic properties conferred by the chlorine and fluorine atoms, as well as the position of the hydroxyl group, affect the substrate specificity and catalytic efficiency of these enzymes. While specific studies on the direct interaction of 4-Chloro-5-fluoro-2-hydroxybenzoic acid with aryl acid activating enzymes are not yet extensively documented, the broader class of halogenated benzoic acids is of interest for their potential to act as substrates or inhibitors. The unique electronic signature of this compound makes it a valuable tool for probing the active sites of these enzymes to elucidate their mechanisms of action.

Mechanistic studies involving fluorinated compounds often reveal detailed information about the catalytic cycle of an enzyme. For instance, fluorinated substrate analogs can act as "suicide inhibitors," where the enzyme processes the inhibitor to a reactive species that then irreversibly inactivates the enzyme. While specific mechanistic studies on 4-Chloro-5-fluoro-2-hydroxybenzoic acid are limited in the public domain, the principles of enzyme inhibition by fluorinated molecules suggest it could act through various mechanisms, including competitive, non-competitive, or mechanism-based inhibition, depending on the target enzyme.

Structure-Activity Relationship Studies in Biological Systems

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, providing a framework for understanding how the chemical structure of a molecule relates to its biological activity.

The biological activity of 4-Chloro-5-fluoro-2-hydroxybenzoic acid is intrinsically linked to its structural components. The interplay between the chloro, fluoro, hydroxyl, and carboxylic acid groups dictates its physicochemical properties such as lipophilicity, acidity (pKa), and hydrogen bonding capacity. These properties, in turn, govern how the molecule interacts with biological macromolecules.

SAR studies on related halogenated and hydroxy-substituted benzoic acids have shown that the position and nature of the substituents on the aromatic ring are critical for determining biological effects. For example, the presence and location of halogens can influence membrane permeability and metabolic stability, while the hydroxyl and carboxyl groups are often key for direct interactions with amino acid residues in a protein's binding pocket.

Table 1: Physicochemical Properties and their Potential Biological Influence

| Structural Feature | Physicochemical Property | Potential Biological Influence |

| Chlorine Atom | Increased lipophilicity, altered electronic distribution | Enhanced membrane permeability, potential for specific hydrophobic interactions |

| Fluorine Atom | High electronegativity, small size, strong C-F bond | Increased metabolic stability, altered pKa of adjacent groups, potential for hydrogen bonding |

| Hydroxyl Group | Hydrogen bond donor and acceptor | Key interactions with enzyme active sites, contributes to solubility |

| Carboxylic Acid Group | Anionic at physiological pH, hydrogen bond acceptor | Ionic interactions with positively charged residues, key for binding to many enzymes |

Chemical probes are essential tools for dissecting complex biological processes. An ideal chemical probe is a small molecule that can selectively interact with a specific biological target, allowing for the study of that target's function in a cellular or in vivo context. The structural framework of 4-Chloro-5-fluoro-2-hydroxybenzoic acid makes it a potential scaffold for the design of such probes.

By modifying the core structure, for example, by attaching reporter groups such as fluorescent tags or biotin (B1667282), researchers can create advanced chemical probes. The inherent properties of the 4-Chloro-5-fluoro-2-hydroxybenzoic acid moiety, such as its binding affinity for a particular target, would guide the probe to its destination, while the reporter group would allow for visualization or isolation of the target. The development of such probes from this scaffold is an active area of interest for future research.

Advanced Biological Assay Methodologies

The development of novel biological assays is crucial for advancing our understanding of biology and for high-throughput screening in drug discovery. The unique properties of 4-Chloro-5-fluoro-2-hydroxybenzoic acid can be leveraged in the design of specialized assay methodologies. For instance, its specific interactions with a target enzyme could be the basis for a competitive binding assay. In such an assay, the displacement of a fluorescently labeled ligand by 4-Chloro-5-fluoro-2-hydroxybenzoic acid would result in a measurable change in fluorescence, allowing for the quantification of its binding affinity and the screening of other potential binders. While specific, published assays centered on this compound are not widespread, its potential as a tool in assay development is recognized within the research community.

In Vitro Assays for Oxidative Stress Modulation (e.g., DPPH, ABTS)

No studies were identified that have evaluated the potential of 4-Chloro-5-fluoro-2-hydroxybenzoic acid to modulate oxidative stress using standard in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. While research on other hydroxybenzoic acid derivatives has shown that the presence, number, and position of hydroxyl groups can influence antioxidant activity, specific data for the 4-chloro-5-fluoro substituted compound is not available.

Assessment of Anti-Inflammatory Modulatory Effects in Vitro

There is a lack of published research on the in vitro anti-inflammatory effects of 4-Chloro-5-fluoro-2-hydroxybenzoic acid. Consequently, no data is available regarding its potential to inhibit key inflammatory enzymes such as cyclooxygenases (COX-1 and COX-2) or lipoxygenases (LOX), which are common targets in the assessment of anti-inflammatory compounds.

Investigation of Antimicrobial Mechanisms in Vitro

No specific studies detailing the in vitro antimicrobial activity or mechanistic pathways of 4-Chloro-5-fluoro-2-hydroxybenzoic acid against various bacterial or fungal strains were found in the public domain. Research on other halogenated phenolic compounds has indicated potential antimicrobial properties, but this has not been specifically investigated or reported for 4-Chloro-5-fluoro-2-hydroxybenzoic acid.

Applications in Advanced Materials and Chemical Building Blocks

Utilization as a Synthetic Synthon for Complex Organic Molecules

4-Chloro-5-fluoro-2-hydroxybenzoic acid serves as a versatile synthon, or synthetic building block, for the construction of more complex organic molecules. The presence of multiple reactive sites—the carboxylic acid, the hydroxyl group, and the aromatic ring activated by these groups and halogens—allows for a variety of chemical transformations. This makes it a sought-after precursor in medicinal chemistry and agrochemical synthesis.

In the realm of medicinal chemistry, substituted benzoic acid derivatives are fundamental scaffolds for the development of novel therapeutic agents. The specific arrangement of chloro, fluoro, and hydroxyl groups on the benzoic acid core can significantly influence the binding affinity and selectivity of a molecule for its biological target, such as a receptor or enzyme. While direct research on 4-Chloro-5-fluoro-2-hydroxybenzoic acid is limited, the utility of structurally similar compounds underscores its potential. For instance, various substituted salicylic (B10762653) acid derivatives are precursors for the synthesis of benzoxazepines, which exhibit a wide range of biological activities, including anti-inflammatory effects.

The halogen substituents on 4-Chloro-5-fluoro-2-hydroxybenzoic acid can enhance metabolic stability and membrane permeability of a drug candidate, which are critical pharmacokinetic properties. The fluorine atom, in particular, is often introduced to block metabolic oxidation at that position. The hydroxyl and carboxylic acid groups provide key hydrogen bonding interactions with receptor sites. It is plausible that this compound could be a precursor for the synthesis of selective receptor modulators, where the specific halogenation pattern is designed to optimize interactions with the target protein.

| Potential Bioactive Molecules Derived from Substituted Benzoic Acids | Therapeutic Target/Application | Role of Substituted Benzoic Acid Core |

|---|---|---|

| Benzoxazepine Derivatives | Anti-inflammatory, Anti-cancer | Serves as a foundational scaffold for building the heterocyclic ring system. |

| Selective Kinase Inhibitors | Oncology | Provides a core structure for developing molecules that can fit into the ATP-binding pocket of kinases. |

| Novel Antibacterial Agents | Infectious Diseases | Acts as a key intermediate in the synthesis of compounds like 3-quinolinecarboxylic acids. researchgate.net |

The development of new agrochemicals often relies on the synthesis of molecules with specific properties to ensure efficacy and environmental compatibility. Halogenated aromatic compounds are a cornerstone of modern agrochemical synthesis. Chloro- and fluoro-substituted benzoic acids, for example, are known precursors for pesticides. mdpi.com The presence of both chlorine and fluorine in 4-Chloro-5-fluoro-2-hydroxybenzoic acid makes it an interesting candidate for creating next-generation agrochemicals with potentially enhanced activity or improved environmental profiles.

A closely related compound, 3-chloro-2,4-difluoro-5-hydroxybenzoic acid, has been identified as a key intermediate in the preparation of antimicrobial 3-quinolinecarboxylic acid drugs, highlighting the importance of such halogenated hydroxybenzoic acids in the synthesis of bioactive compounds. researchgate.net The specific substitution pattern of 4-Chloro-5-fluoro-2-hydroxybenzoic acid can be leveraged to fine-tune the biological activity and physical properties of the final product, such as its soil mobility and persistence.

In the realm of specialty chemicals, this compound can serve as a monomer or an additive to impart specific properties to materials, such as thermal stability or flame retardancy, owing to its halogen content.

Integration into Functional Materials

The unique electronic and structural features of 4-Chloro-5-fluoro-2-hydroxybenzoic acid also make it a candidate for integration into advanced functional materials, including polymers and supramolecular assemblies.

The synthesis of novel polymers and supramolecular structures often requires building blocks with well-defined functionalities. A structurally similar compound, 2-fluoro-4-hydroxybenzoic acid, is utilized in the synthesis of mesogens for liquid crystals. ossila.com The para-positioning of the carboxylic acid and hydroxyl groups in this analogue is favorable for creating the rod-like molecular shapes necessary for liquid crystalline phases. ossila.com It is conceivable that 4-Chloro-5-fluoro-2-hydroxybenzoic acid could be similarly employed, with the halogen atoms providing a means to modulate the intermolecular interactions and, consequently, the material's properties.

Furthermore, 2-fluoro-4-hydroxybenzoic acid has been used in the synthesis of an immunoadjuvant based on polyphosphazene, where it is attached to the polymer backbone. ossila.com This suggests that 4-Chloro-5-fluoro-2-hydroxybenzoic acid could also be incorporated into biocompatible polymers for various biomedical applications. The carboxylic acid and hydroxyl groups are ideal for forming hydrogen bonds, which are crucial in the self-assembly of supramolecular structures.

Fluorinated benzoic acids have gained recognition as effective artificial tracers for studying water flow in various geological settings, including soil and groundwater systems. nmt.eduntis.govnih.gov These compounds are chosen for their stability, low sorption to soil particles, and the ability to be detected at very low concentrations. nmt.edu Their behavior in hydrological systems is considered conservative, meaning they move with the water without significant interaction with the surrounding geological media.

While the use of 4-Chloro-5-fluoro-2-hydroxybenzoic acid as a tracer has not been specifically documented, its properties align with those of successful fluorobenzoate tracers. The presence of fluorine makes it a strong candidate, and the additional chlorine atom could potentially be used to create a unique analytical signature, allowing it to be distinguished from other tracers in multi-tracer studies. The selection of a specific fluorinated benzoic acid for a tracer study often depends on the specific geochemical conditions of the site.

| Tracer Type | Typical Compounds | Key Advantages | Detection Method |

|---|---|---|---|

| Anionic Tracers | Chloride (Cl⁻), Bromide (Br⁻) | Low cost, easy to analyze | Ion Chromatography, Ion-Specific Electrode |

| Fluorescent Dyes | Fluorescein, Rhodamine WT | High detectability | Fluorometry |

| Fluorinated Benzoic Acids | Pentafluorobenzoic acid, m-Trifluoromethylbenzoic acid | Stable, low sorption, detectable at low concentrations, multiple tracers can be used simultaneously | High-Performance Liquid Chromatography (HPLC) with UV detection unt.edu |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.